molecular formula C18H10ClN3O3S B2381655 (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile CAS No. 476673-42-4

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile

Cat. No. B2381655
CAS RN: 476673-42-4
M. Wt: 383.81
InChI Key: FRLHPQFGRNXFLL-QPEQYQDCSA-N
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Description

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile, also known as CPTH6, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research.

Scientific Research Applications

Chemical Synthesis and Structure Analysis

  • The compound's reduction with lithium aluminum hydride in dry ether leads to derivatives like (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene, demonstrating its role in synthesizing unique acrylonitrile derivatives (Frolov et al., 2005).

Exploration in Cytotoxic Agents

  • A study exploring similar compounds as selective inhibitors of estrogen receptor-positive human breast cancer cell lines highlights its potential use in cancer research (Tarleton et al., 2012).

Fungicidal Activity

  • Research into thiazolylacrylonitriles, akin to the specified compound, reveals significant fungicidal activity, particularly against Colletotrichum gossypii, showing its application in agricultural and biological research (Shen De-long, 2010).

Photonic and Optoelectronic Applications

  • A study on a pyrazoline derivative of acrylonitrile demonstrates its potential in creating photochromic polymers, indicating its utility in developing photonic devices (Szukalski et al., 2015).
  • Thiophene dyes based on acrylonitrile show promise for nonlinear optical limiting in optoelectronic devices, protecting human eyes and optical sensors, and stabilizing light sources in optical communications (Anandan et al., 2018).

Novel Derivatives for Cancer Research

  • Synthesis of novel derivatives, including thiazol-2-yl and pyrazolo[3,4-d]thiazol rings, demonstrates the compound's significance in developing anti-breast cancer agents (Dawane, 2022).

Molecular Structure Analysis

  • Studies on similar molecules using quantum chemical methods provide insights into the molecular structure, which can be crucial for drug design and material science applications (Viji et al., 2020).

Antimicrobial Evaluation

  • Thiazole derivatives, similar to the queried compound, show antimicrobial activity, highlighting its relevance in developing new antimicrobial agents (Chawla, 2016).

properties

IUPAC Name

(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-nitrophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClN3O3S/c19-14-4-2-12(3-5-14)15-10-26-18(21-15)13(9-20)7-11-1-6-17(23)16(8-11)22(24)25/h1-8,10,23H/b13-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLHPQFGRNXFLL-QPEQYQDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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